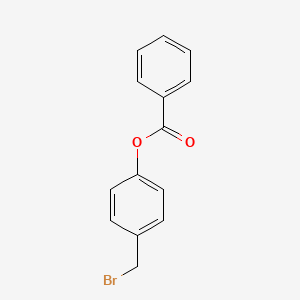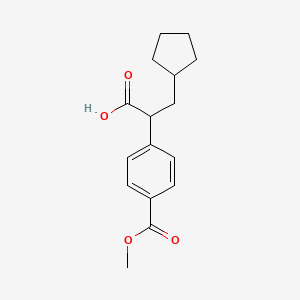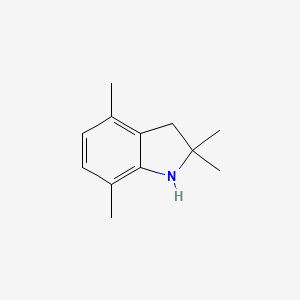
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, thiophene, and oxadiazole rings. These types of compounds are often of interest in various fields of research due to their potential biological activities and applications in materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyridine-2-carboxylic acid derivative with a thiophene-3-carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Substituting agents: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic molecules that feature pyridine, thiophene, and oxadiazole rings, such as:
- 3-pyridin-2-yl-5-(5-thiophen-2-ylpyridin-3-yl)-1,2,4-oxadiazole
- 3-pyridin-2-yl-5-(5-furan-3-ylpyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds. This can make it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H10N4OS |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10N4OS/c1-2-5-18-14(3-1)15-19-16(21-20-15)13-7-12(8-17-9-13)11-4-6-22-10-11/h1-10H |
InChI-Schlüssel |
BBZVARISYBLDKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN=CC(=C3)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B8299092.png)






![4-Hydroxy-6-(4-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8299132.png)


